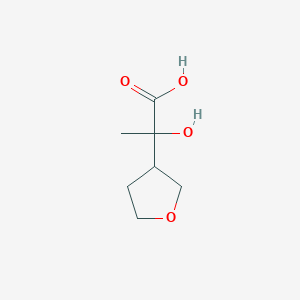

2-Hydroxy-2-(oxolan-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-tetrahydro-3-furanylpropanoic acid . This compound is characterized by the presence of a hydroxy group and a tetrahydrofuran ring, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid typically involves the reaction of tetrahydrofuran with a suitable precursor under controlled conditions. One common method includes the use of a Grignard reagent, where tetrahydrofuran is reacted with a halogenated precursor in the presence of a magnesium catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-2-(oxolan-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chemistry:

- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecules .

Biology:

- Building Block for Biologically Active Molecules: Researchers are investigating its potential as a building block in synthesizing biologically active compounds. The structural features of the compound enhance its solubility and interaction with biological targets, making it a candidate for drug development.

Medicine:

- Therapeutic Applications: The compound has been explored for its role in drug development, particularly in designing novel therapeutic agents. Its biological activity is influenced by its chemical structure, allowing it to interact with various enzymes and receptors .

Industrial Applications

In the industrial sector, this compound is utilized as a non-ionic organic buffering agent in cell cultures. It maintains pH levels within a range suitable for biological processes (pH 6–8.5), which is critical for experiments involving living cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate antimicrobial activity, particularly against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Antiviral Potential

In another study focusing on antiviral activity, this compound was tested against influenza virus strains. The compound exhibited a dose-dependent reduction in viral titers in cell cultures:

| Concentration (µM) | Viral Titer Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data highlights the compound's potential as an antiviral agent, warranting further investigation into its mechanism of action and efficacy.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-2-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions . These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-2-(oxolan-2-yl)propanoic acid

- 2-Hydroxy-2-(oxolan-4-yl)propanoic acid

- 2-Hydroxy-2-(oxolan-5-yl)propanoic acid

Uniqueness

2-Hydroxy-2-(oxolan-3-yl)propanoic acid is unique due to the specific positioning of the hydroxy group and the tetrahydrofuran ring. This configuration imparts distinct chemical properties and reactivity compared to its isomers. The compound’s ability to undergo various chemical transformations and its wide range of applications make it a valuable molecule in both research and industry .

Actividad Biológica

2-Hydroxy-2-(oxolan-3-yl)propanoic acid, also known as a derivative of oxolane, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₂O₄

- SMILES Notation : CC(C1CCOC1)(C(=O)O)O

- InChI : InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H₂,1H₃,(H,8,9)

The compound features a hydroxyl group and an oxolane ring, contributing to its unique reactivity and biological interactions.

Research indicates that this compound may interact with several biological pathways:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and protecting neuronal integrity against oxidative stress.

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammatory markers in vitro, suggesting a role in managing inflammatory conditions.

- Metabolic Regulation : It may influence metabolic pathways related to energy production and utilization, potentially impacting conditions like obesity and diabetes.

Case Study Overview

Several studies have explored the biological activity of this compound:

- Neuroprotection in Animal Models :

- In Vitro Anti-inflammatory Effects :

- Metabolic Impact :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-hydroxy-2-(oxolan-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(10,6(8)9)5-2-3-11-4-5/h5,10H,2-4H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKBIVLRCOXRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOC1)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1537043-47-2 |

Source

|

| Record name | 2-hydroxy-2-(oxolan-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.